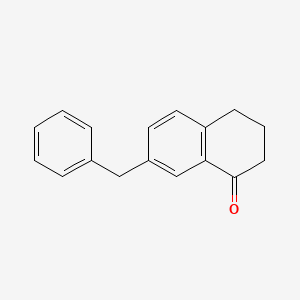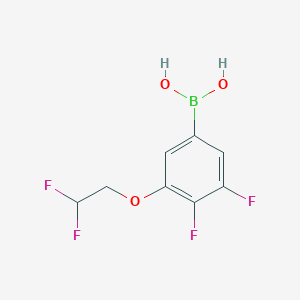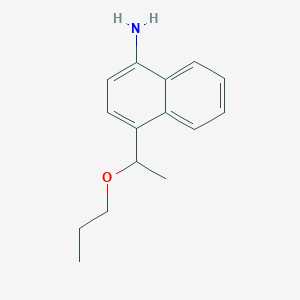![molecular formula C10H6N2O5 B11875298 8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one CAS No. 113982-74-4](/img/structure/B11875298.png)
8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a nitro group at the 8th position and a dioxolo ring fused to the isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one typically involves the nitration of a suitable precursor. One common method involves the nitration of [1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The isoquinoline core can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 8-Amino-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized isoquinoline derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline: This compound shares the dioxolo and isoquinoline core but differs in the substitution pattern and functional groups.
7-Nitro-8-hydroxyquinoline: Similar in having a nitro group and a heterocyclic structure but differs in the core scaffold.
Uniqueness
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a dioxolo ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
113982-74-4 |
|---|---|
Molekularformel |
C10H6N2O5 |
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
8-nitro-6H-[1,3]dioxolo[4,5-g]isoquinolin-7-one |
InChI |
InChI=1S/C10H6N2O5/c13-10-9(12(14)15)6-2-8-7(16-4-17-8)1-5(6)3-11-10/h1-3H,4H2,(H,11,13) |
InChI-Schlüssel |
WPYGIECZUJSLDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC3=CNC(=O)C(=C3C=C2O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)







